

Pilabactam Sodium vs. Tazobactam: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: *Pilabactam sodium*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **pilabactam sodium**, a novel β -lactamase inhibitor, and tazobactam, a widely used β -lactamase inhibitor. The information is compiled from publicly available scientific literature and is intended for an audience with a professional background in drug development and microbiology.

Executive Summary

Pilabactam sodium (also known as ANT3310) is a broad-spectrum serine β -lactamase inhibitor belonging to the diazabicyclooctane class.^[1] It has demonstrated potent activity against a wide range of β -lactamases, including carbapenemases, and shows promise in potentiating the activity of β -lactam antibiotics against carbapenem-resistant Enterobacterales (CRE) and *Acinetobacter baumannii* (CRAB).^{[1][2][3][4][5]} Tazobactam, a well-established β -lactamase inhibitor, is effective against many plasmid-mediated β -lactamases but has limited activity against certain classes of enzymes, such as metallo- β -lactamases and some carbapenemases.

This guide presents a side-by-side comparison of their mechanisms of action, in vitro efficacy, and available in vivo data.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Pilabactam and Tazobactam Against Purified β -Lactamase Enzymes

β -Lactamase Enzyme	Pilabactam (ANT3310) IC50 (nM)	Tazobactam IC50 (nM)
AmpC	1 - 175	Variable, generally less potent
CTX-M-15	1 - 175	Potent inhibitor
TEM-1	1 - 175	Potent inhibitor
SHV-1	Not explicitly stated	Potent inhibitor
OXA-48	1 - 175	No significant activity
OXA-23	1 - 175	No significant activity
KPC-2	1 - 175	No significant activity

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. Data for tazobactam's IC50 against specific carbapenemases like KPC-2, OXA-48, and OXA-23 is not readily available in the provided search results, but it is generally known to be inactive against these enzymes.

Table 2: In Vivo Efficacy of Pilabactam in a Murine Thigh Infection Model

Parameter	Value
Animal Model	Murine thigh infection model
Dosing	25-100 mg/kg (intravenous) at 1, 3, 5, and 7 h post-infection
Outcome	Reduction in bacterial burdens

Note: Specific quantitative data on the reduction of bacterial burdens were not available in the provided search results.

Table 3: Pharmacokinetic Properties of Pilabactam in Mice

Parameter	Value
Animal Model	Male Swiss albino mice
Dose	1 mg/kg (intravenous)
T1/2 (Half-life)	0.64 h
AUC (Area Under the Curve)	412 ng•h/mL
Cl (Clearance)	40 mL/min/kg

Note: Comprehensive, directly comparable in vivo efficacy and pharmacokinetic data for tazobactam in the same experimental models was not found in the initial search results.

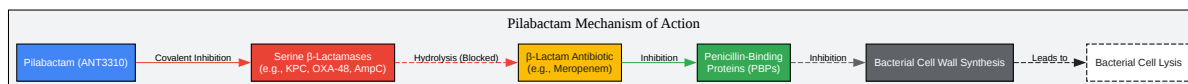
Experimental Protocols

In Vitro Enzyme Inhibition Assay (Pilabactam): The inhibitory activity of pilabactam (ANT3310) against a panel of serine β -lactamases (AmpC, CTX-M-15, TEM-1, OXA-48, OXA-23, and KPC-2) was determined by measuring the IC₅₀ values. The experiments were conducted by incubating the enzymes with varying concentrations of pilabactam for 10 minutes.^[1] The remaining enzyme activity was then measured using a suitable substrate.

In Vivo Murine Thigh Infection Model (Pilabactam): The in vivo efficacy of pilabactam was evaluated in a murine thigh infection model. Mice were infected with a bacterial strain, and treatment with pilabactam was initiated at 1, 3, 5, and 7 hours post-infection via intravenous injection at doses ranging from 25 to 100 mg/kg.^[1] The primary outcome was the reduction in bacterial burdens in the thigh tissue.

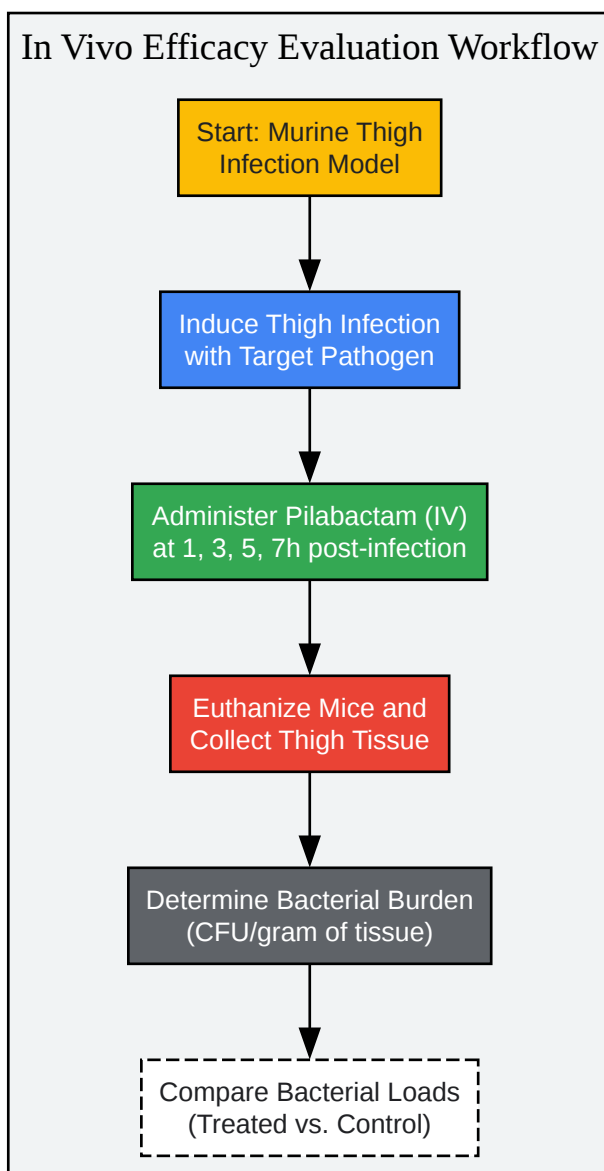
Pharmacokinetic Study in Mice (Pilabactam): Pharmacokinetic parameters of pilabactam were determined in male Swiss albino mice. A single intravenous dose of 1 mg/kg was administered.^[1] Blood samples were collected at various time points to determine the plasma concentration of the drug, from which parameters such as half-life (T_{1/2}), area under the curve (AUC), and clearance (Cl) were calculated.

Mandatory Visualization



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Caption: Mechanism of action of Pilabactam in protecting β-lactam antibiotics from degradation.



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